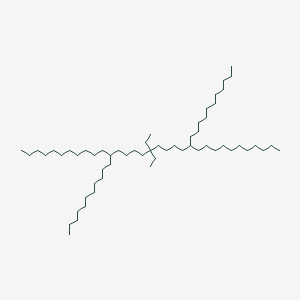
17,17-Diethyl-12,22-diundecyltritriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17,17-Diethyl-12,22-diundecyltritriacontane is a long-chain hydrocarbon with the molecular formula C59H120 It is a synthetic compound characterized by its complex structure, which includes multiple ethyl and undecyl groups attached to a tritriacontane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17,17-Diethyl-12,22-diundecyltritriacontane typically involves multi-step organic reactions. One common method includes the alkylation of tritriacontane with ethyl and undecyl halides in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance efficiency and reduce costs. Catalysts such as palladium or platinum on carbon can be used to facilitate the alkylation reactions. The process is typically conducted in large reactors with precise control over temperature and pressure to optimize the reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium. This can result in the formation of saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Chlorine or bromine gas under UV light.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
17,17-Diethyl-12,22-diundecyltritriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study long-chain hydrocarbon behavior and reactions.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the development of lubricants and surfactants due to its unique structural properties.
Mechanism of Action
The mechanism of action of 17,17-Diethyl-12,22-diundecyltritriacontane is primarily based on its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, potentially facilitating the transport of hydrophobic drugs across cell membranes.
Comparison with Similar Compounds
Tritriacontane: A straight-chain hydrocarbon with the formula C33H68.
17,17-Diethyltritriacontane: A similar compound with fewer undecyl groups.
Uniqueness: 17,17-Diethyl-12,22-diundecyltritriacontane is unique due to its multiple ethyl and undecyl substitutions, which confer distinct chemical and physical properties. These substitutions enhance its hydrophobicity and potential for specialized applications compared to simpler hydrocarbons like tritriacontane.
Properties
CAS No. |
72936-30-2 |
|---|---|
Molecular Formula |
C59H120 |
Molecular Weight |
829.6 g/mol |
IUPAC Name |
17,17-diethyl-12,22-di(undecyl)tritriacontane |
InChI |
InChI=1S/C59H120/c1-7-13-17-21-25-29-33-37-41-49-57(50-42-38-34-30-26-22-18-14-8-2)53-45-47-55-59(11-5,12-6)56-48-46-54-58(51-43-39-35-31-27-23-19-15-9-3)52-44-40-36-32-28-24-20-16-10-4/h57-58H,7-56H2,1-6H3 |
InChI Key |
ZOLDEFUPZIBBGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CCCCCCCCCCC)CCCCC(CC)(CC)CCCCC(CCCCCCCCCCC)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B14462851.png)
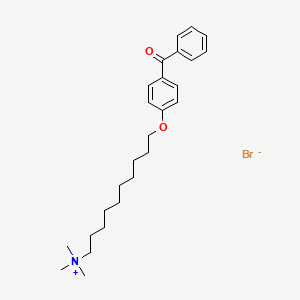
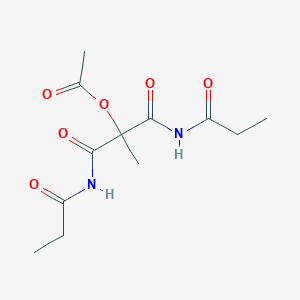

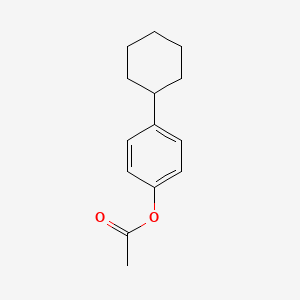
![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
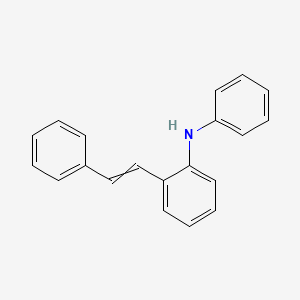
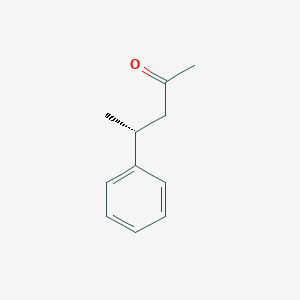
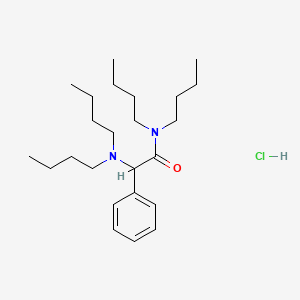
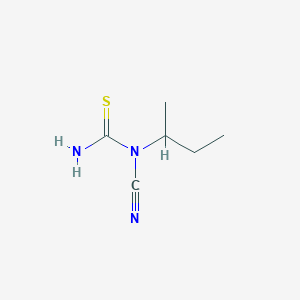
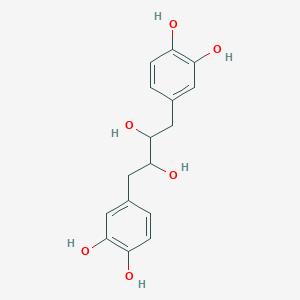
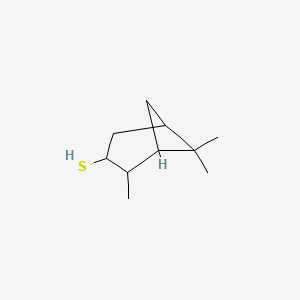

acetate](/img/structure/B14462924.png)
